Home > Products > Screening Compounds P122813 > Samarium (153Sm) lexidronam
Samarium (153Sm) lexidronam - 122575-21-7

Samarium (153Sm) lexidronam

Catalog Number: EVT-1177323
CAS Number: 122575-21-7
Molecular Formula: C6H17N2O12P4Sm
Molecular Weight: 586.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.
Source and Classification

Samarium-153 is produced through neutron bombardment of isotopically enriched samarium oxide (Sm-152). This process occurs in a nuclear reactor, where the target material undergoes activation to yield the radioactive isotope. The resulting Samarium-153 has a half-life of approximately 46.3 hours, decaying by emitting beta particles, which are responsible for its therapeutic effects against cancer-induced bone pain .

Synthesis Analysis

The synthesis of Samarium (153Sm) lexidronam involves several key steps:

  1. Production of Samarium-153:
    • The starting material, samarium oxide (Sm-152), is irradiated in a nuclear reactor under thermal neutron fluxes ranging from 2.0×10142.0\times 10^{14} to 2.5×10142.5\times 10^{14} neutrons/cm²/s for 2 to 3 days .
    • Following irradiation, the target material is dissolved and purified to isolate Samarium-153.
  2. Chelation Process:
    • Samarium ions are chelated with ethylenediaminetetramethylene phosphonate in a controlled environment to form the stable complex.
    • This chelation significantly enhances the targeting ability of the compound towards bone tissues, particularly in areas affected by metastatic lesions .

The final product is formulated as a sterile, clear solution intended for intravenous administration, ensuring high purity and stability prior to use .

Molecular Structure Analysis

The molecular structure of Samarium (153Sm) lexidronam can be described as follows:

  • Chemical Formula: C6H12N2Na5O12P4153SmC_6H_{12}N_2Na_5O_{12}P_4^{153Sm}
  • Molar Mass: Approximately 695.93 g/mol .

The structure consists of a central Samarium ion coordinated by multiple phosphonate groups from ethylenediaminetetramethylene phosphonic acid. This configuration allows for effective binding to hydroxyapatite in bone tissue, facilitating targeted radiotherapy.

Chemical Reactions Analysis

Samarium (153Sm) lexidronam primarily participates in the following chemical interactions:

  1. Chelation Reaction:
    • The formation of the complex occurs through the coordination of samarium ions with phosphonate ligands, which stabilizes the radioactive isotope and enhances its bioavailability in bone tissue.
  2. Decay Reactions:
    • Upon administration, Samarium-153 undergoes radioactive decay, emitting beta particles with energies ranging from 635 keV to 808 keV. These emissions lead to localized cell death in cancerous tissues while minimizing damage to surrounding healthy cells .
  3. Excretion:
    • The unbound fraction of Samarium (153Sm) lexidronam is rapidly excreted via renal pathways, primarily within six hours post-administration .
Mechanism of Action

The mechanism by which Samarium (153Sm) lexidronam alleviates pain involves several key processes:

  1. Targeting Metastatic Lesions:
    • The chelated complex preferentially accumulates in areas of increased osteoblastic activity associated with metastatic bone disease. This targeting results from the high affinity of phosphonates for hydroxyapatite found in bone tissue.
  2. Beta Emission:
    • The emitted beta particles from decaying Samarium-153 penetrate nearby cancer cells, inducing cellular damage and apoptosis. The maximum range of these particles in soft tissue is about 3 mm and about 1.7 mm in bone tissue .
  3. Pain Relief:
    • Patients typically experience pain relief within one week following administration, with effects lasting several months due to the sustained action of the radioactive decay within targeted tissues .
Physical and Chemical Properties Analysis

Key physical and chemical properties of Samarium (153Sm) lexidronam include:

  • Appearance: Clear, colorless to light amber solution.
  • pH Range: Between 7.0 and 8.5 when formulated for administration.
  • Specific Activity: Approximately 1.011.0 mCi g1.0-11.0\text{ mCi g} at calibration.
  • Beta Energy Emission: Maximum beta energy of approximately 0.808 MeV .

These properties contribute to its efficacy as a therapeutic agent while ensuring safety during administration.

Applications

Samarium (153Sm) lexidronam is primarily used in clinical settings for:

  1. Pain Management:
    • It is indicated for patients suffering from severe pain due to metastatic bone cancer, providing significant relief through targeted radiotherapy.
  2. Research Applications:
    • Investigations into its use in combination therapies or as part of multimodal treatment strategies for various cancers are ongoing.
    • Studies are exploring its potential in targeted radionuclide therapy due to its favorable decay characteristics and binding properties .
Introduction to Samarium (153Sm) Lexidronam

Historical Development of Bone-Targeted Radiopharmaceuticals

The evolution of bone-targeted radiopharmaceuticals spans three generations, each addressing limitations in efficacy and toxicity. Phosphorus-32, introduced in the 1940s, was the first clinically used agent but caused significant myelosuppression due to its high-energy beta emissions (maximum energy: 1.71 MeV) and long half-life (14.3 days) [2] [6]. Strontium-89 chloride emerged in the 1990s as a second-generation agent, leveraging its calcium-mimetic properties for improved bone targeting. While it reduced off-target toxicity compared to Phosphorus-32, its long half-life (50.5 days) prolonged marrow suppression and delayed pain relief [2] [8].

Samarium-153 lexidronam represented a third-generation breakthrough through its phosphonate-based chelation chemistry. The agent combines Samarium-153 with ethylenediaminetetramethylenephosphonic acid (EDTMP), enabling rapid skeletal uptake (blood clearance: <1% remaining at 1 hour post-injection) and urinary excretion (90% within 6 hours) [1] [2]. Clinical trials in the 1990s demonstrated its advantage: a shorter half-life (46.3 hours) allowed faster dose delivery (90% within 1 week) and reduced hematologic toxicity while maintaining pain relief in 30–85% of patients [1] [8]. This established radiopharmaceuticals as viable systemic therapies for multifocal osteoblastic metastases.

Table 1: Generational Evolution of Bone-Targeted Radiopharmaceuticals

GenerationAgentMechanism of Bone TargetingHalf-LifeKey Limitations
FirstPhosphorus-32Inorganic phosphate analog14.3 daysSevere myelosuppression
SecondStrontium-89 chlorideCalcium analog50.5 daysProlonged marrow suppression
ThirdSamarium-153 lexidronamPhosphonate chelation (EDTMP)46.3 hoursLimited efficacy in purely osteolytic lesions

Role of Samarium Isotopes in Nuclear Medicine

Samarium-153 possesses ideal physical properties for therapeutic applications. It decays via beta emission with a maximum energy of 0.81 MeV and an average tissue penetration of 0.6 mm (maximum: 3.0 mm), enabling localized tumor irradiation while sparing adjacent healthy tissue [1] [4] [5]. Its gamma photon emission (103 keV, 29% abundance) permits simultaneous scintigraphic imaging for dosimetry verification [4] [7].

Production involves neutron bombardment of enriched Samarium-152 oxide in nuclear reactors:$$^{152}\text{Sm} + n → ^{153}\text{Sm}$$The resulting Samarium-153 is dissolved in hydrochloric acid to form Samarium-153 chloride, then chelated with ethylenediaminetetramethylenephosphonic acid to create the stable complex Samarium-153 lexidronam [1] [5]. This process yields high radionuclidic purity (>99.9%), critical for minimizing unintended radiation exposure. Unlike diagnostic Samarium isotopes (e.g., Samarium-145 for positron emission tomography), Samarium-153’s medium-energy beta particles and short half-life optimize it for palliative therapy [5] [7].

Definition and Scope of Samarium (153Sm) Lexidronam as a Therapeutic Agent

Samarium-153 lexidronam is defined as a chelated complex of radioactive Samarium-153 with the tetraphosphonate ligand ethylenediaminetetramethylenephosphonic acid. Its chemical formula is $C6H{12}N2Na5O{12}P4^{153}Sm$ (molar mass: 695.93 g/mol), existing as a pentasodium salt [4] [5]. The agent’s therapeutic scope encompasses palliation of pain from osteoblastic bone metastases confirmed by radionuclide bone scan enhancement, primarily in prostate cancer (65–80% of metastatic cases), breast cancer (65–75%), and lung cancer (30–40%) [2] [6].

The compound’s mechanism involves preferential uptake at sites of accelerated bone turnover. The phosphonate groups in ethylenediaminetetramethylenephosphonic acid bind to hydroxyapatite crystals in osteoblastic metastases, delivering a tumor-to-marrow absorbed dose ratio of approximately 10:1 [1] [5]. Clinical studies report pain relief onset within 1 week in 60–70% of responders, lasting a median of 4–8 weeks per treatment cycle [6] [8]. Unlike purely analgesic approaches, Samarium-153 lexidronam provides biological modification of the tumor microenvironment through localized radiation-induced apoptosis and reduced cytokine-mediated inflammation [1].

Table 2: Radiation Dosimetry Profile of Samarium-153 Lexidronam

Target TissueAbsorbed Dose (rad/mCi)Mechanism
Bone Surfaces25.0Adsorption to hydroxyapatite
Red Marrow5.70Proximity to bone surfaces
Urinary Bladder Wall3.60Renal excretion
Kidneys0.065Filtration clearance
Whole Body0.040Distributed irradiation

Data derived from Medical Internal Radiation Dose Committee models [5]

Pharmacodynamic Properties

  • Bone Affinity: Samarium-153 lexidronam exhibits 5-fold higher uptake in osteoblastic lesions versus normal bone due to increased blood flow and phosphonate binding capacity [1].
  • Tumor Microenvironment Effects: Beta radiation induces DNA double-strand breaks in tumor cells and inhibits osteoblast-secreted pain mediators (e.g., endothelin-1) [1] [2].
  • Clinical Outcomes: Pooled analysis shows 72% of prostate cancer patients achieve partial-to-complete pain reduction, with 40% reducing analgesic use [6] [8].

Therapeutic Limitations

Samarium-153 lexidronam has restricted utility in purely osteolytic metastases (e.g., multiple myeloma) due to insufficient hydroxyapatite deposition [1] [2]. Additionally, its efficacy diminishes in tumors with extensive soft-tissue components (>25% volume) as phosphonate binding requires mineralized bone matrix [1] [6]. Emerging agents like Radium-223 dichloride (alpha-emitter) show survival benefits but lack Samarium-153 lexidronam’s gamma imaging capability [1] [6].

Properties

CAS Number

122575-21-7

Product Name

Samarium (153Sm) lexidronam

IUPAC Name

[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate;samarium-153(3+)

Molecular Formula

C6H17N2O12P4Sm

Molecular Weight

586.02 g/mol

InChI

InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3

InChI Key

JSTADIGKFYFAIY-GJNDDOAHSA-K

SMILES

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3]

Synonyms

153Sm-EDTMP
Quadramet
samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21)
samarium (153Sm) lexidronam
samarium ethylenediaminetetramethylenephosphonate
samarium Sm-153 lexidronam
samarium-153 lexidronam
samarium-153-EDTMP
Sm-EDTMP

Canonical SMILES

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[Sm+3]

Isomeric SMILES

C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[153Sm+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.